molecular formula C7H5BrN2O B1375605 2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile CAS No. 1227591-25-4

2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile

Cat. No.: B1375605
CAS No.: 1227591-25-4
M. Wt: 213.03 g/mol
InChI Key: TXQSIWVKNWZPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the available literature. it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile is utilized extensively in scientific research due to its remarkable properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromine atom and a nitrile group, which confer specific reactivity and properties that are valuable in various research applications .

Properties

IUPAC Name

2-(5-bromo-2-oxo-1H-pyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-3-5(1-2-9)7(11)10-4-6/h3-4H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQSIWVKNWZPTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile
Reactant of Route 6
2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.